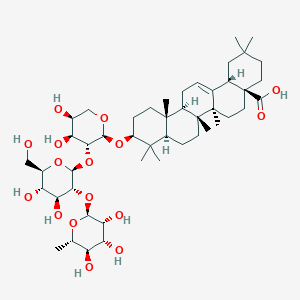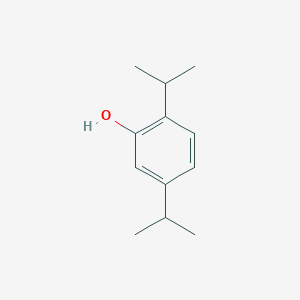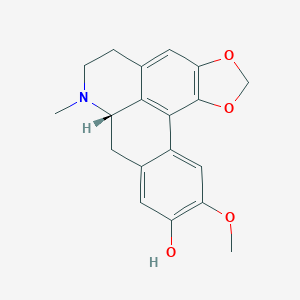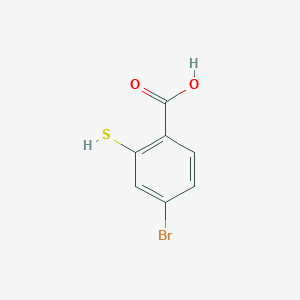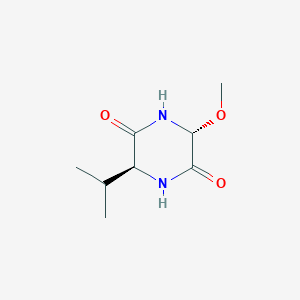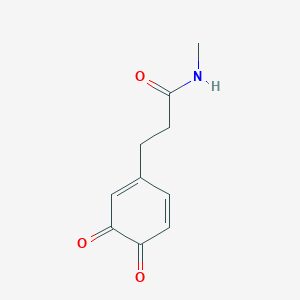
Dihydrocaffeiyl methyl amide quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrocaffeiyl methyl amide quinone (DMQ) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a derivative of caffeine and is synthesized through a multi-step process.
Applications De Recherche Scientifique
Dihydrocaffeiyl methyl amide quinone has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-cancer properties and may have potential as a chemotherapeutic agent. It has also been studied for its potential neuroprotective properties and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
Dihydrocaffeiyl methyl amide quinone has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS) in cancer cells. This leads to an increase in ROS levels, which can induce apoptosis (programmed cell death) in cancer cells. Dihydrocaffeiyl methyl amide quinone has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Effets Biochimiques Et Physiologiques
Dihydrocaffeiyl methyl amide quinone has been shown to induce apoptosis in cancer cells and may have potential as a chemotherapeutic agent. It has also been shown to have neuroprotective properties and may have applications in the treatment of neurodegenerative diseases. Dihydrocaffeiyl methyl amide quinone has been shown to increase ROS levels in cancer cells, which can lead to apoptosis. It has also been shown to activate the Nrf2 pathway, which is involved in the cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Dihydrocaffeiyl methyl amide quinone in lab experiments is that it is a synthetic compound that can be easily synthesized in the lab. This allows for the production of large quantities of the compound for use in experiments. One limitation of using Dihydrocaffeiyl methyl amide quinone in lab experiments is that it may have potential side effects and toxicity. Further research is needed to determine the safety of Dihydrocaffeiyl methyl amide quinone for use in humans.
Orientations Futures
There are several future directions for research on Dihydrocaffeiyl methyl amide quinone. One direction is to further investigate its potential as a chemotherapeutic agent and its effectiveness against different types of cancer. Another direction is to investigate its potential as a neuroprotective agent and its effectiveness in the treatment of neurodegenerative diseases. Additionally, research is needed to determine the safety of Dihydrocaffeiyl methyl amide quinone for use in humans and to investigate potential side effects and toxicity.
Méthodes De Synthèse
Dihydrocaffeiyl methyl amide quinone is synthesized through a multi-step process starting with the reaction of caffeine with nitrosyl chloride to produce 8-nitrosyl caffeine. This compound is then reacted with sodium borohydride to produce 8-amino caffeine. The final step involves the reaction of 8-amino caffeine with quinone to produce Dihydrocaffeiyl methyl amide quinone.
Propriétés
Numéro CAS |
124763-47-9 |
|---|---|
Nom du produit |
Dihydrocaffeiyl methyl amide quinone |
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
193.2 g/mol |
Nom IUPAC |
3-(3,4-dioxocyclohexa-1,5-dien-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C10H11NO3/c1-11-10(14)5-3-7-2-4-8(12)9(13)6-7/h2,4,6H,3,5H2,1H3,(H,11,14) |
Clé InChI |
ROMNYSICMVINQQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)CCC1=CC(=O)C(=O)C=C1 |
SMILES canonique |
CNC(=O)CCC1=CC(=O)C(=O)C=C1 |
Autres numéros CAS |
124763-47-9 |
Synonymes |
DHCMA quinone dihydrocaffeiyl methyl amide quinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



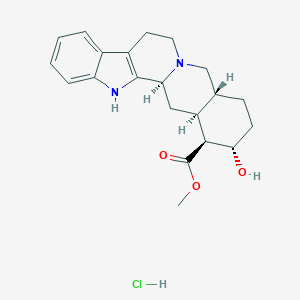
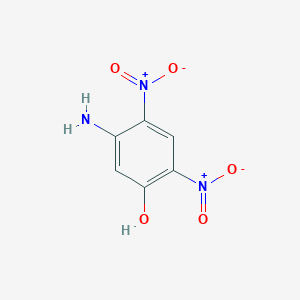
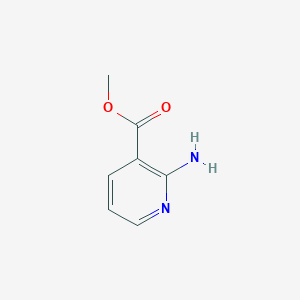
![Spiro[cyclopentane-1,4-[4H]pyrido[2,3-d][1,3]oxazin]-2(1H)-one (9CI)](/img/structure/B50382.png)
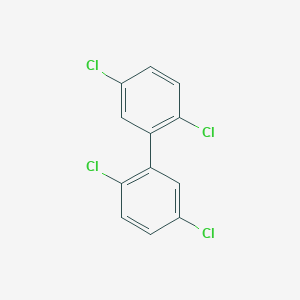



![tert-Butyl 3S-amino-2,3,4,5-tetrahydro-1H-[1]benaepin-2-one-1-acetate tartrate](/img/structure/B50394.png)
